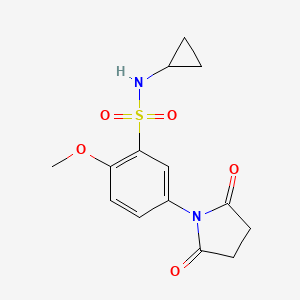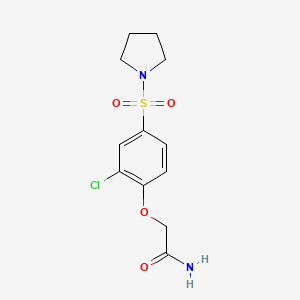![molecular formula C18H13F2N3O3 B5122037 1-(2-Fluorophenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione](/img/structure/B5122037.png)
1-(2-Fluorophenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with urea derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Halogen atoms in the fluorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Fluorophenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered biochemical pathways. For instance, it could act as an antagonist or inhibitor, blocking the activity of target proteins and affecting cellular processes .
Comparison with Similar Compounds
1-(2-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the core structure.
1-(2-Fluorophenyl)-2-methylnaphthalene: Similar fluorophenyl substitution but with a naphthalene core.
1-(2-Fluorophenyl)-N-methylmethanesulfonamide: Contains a fluorophenyl group and a sulfonamide moiety .
Uniqueness: 1-(2-Fluorophenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione stands out due to its unique combination of a pyrimidine ring and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3/c19-13-6-2-1-5-11(13)9-21-10-12-16(24)22-18(26)23(17(12)25)15-8-4-3-7-14(15)20/h1-8,10,25H,9H2,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTQSXSWWUNHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B5121969.png)

![3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)



![3-[3-(2-Fluorophenyl)phenyl]-1-[(3-methylimidazol-4-yl)methyl]pyrazole](/img/structure/B5122003.png)
![2-chloro-N-[(pyridin-3-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide](/img/structure/B5122004.png)
![(3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5122009.png)


![3-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline](/img/structure/B5122024.png)
![1-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B5122040.png)
![(5E)-1-(4-hydroxyphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5122061.png)
